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molecular formula C6H10CaO6 B046792 Calcium lactate CAS No. 814-80-2

Calcium lactate

Cat. No. B046792
M. Wt: 218.22 g/mol
InChI Key: MKJXYGKVIBWPFZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382557B2

Procedure details

According to the present invention, the method for screening microbial strains with the lactic acid yield of more than about 75% may comprise directly measuring the lactic acid yield or screening the microbial strain having more sets of exogenous lactate dehydrogenase gene, and preferably, screening the microbial strain having more sets of exogenous lactate dehydrogenase genes. In a preferred embodiment of the present invention, screening is carried out in the culture medium containing calcium carbonate. Because the microbial strain having more sets of lactate dehydrogenase genes may generate much more lactic acid which can react with calcium carbonate to form calcium lactate having solubility higher than calcium carbonate, the original white culture medium containing calcium carbonate around the microbial colonies which may generate lactic acid will become transparent and form a clear zone. Accordingly, the microbial strain with higher yield of lactic acid will be obtained by selection of the microbial strain with bigger clear zone. On the other hand, the screening method may include transferring a reporter gene at the same time and measurement by measuring expression of the reporter gene. In a preferred embodiment of the present invention, the reporter gene is a drug resistance gene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:16])([O-:15])[O-:14].[Ca+2:17]>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Ca+2:17].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:14])([O-:16])[O-:15].[Ca+2:17] |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09382557B2

Procedure details

According to the present invention, the method for screening microbial strains with the lactic acid yield of more than about 75% may comprise directly measuring the lactic acid yield or screening the microbial strain having more sets of exogenous lactate dehydrogenase gene, and preferably, screening the microbial strain having more sets of exogenous lactate dehydrogenase genes. In a preferred embodiment of the present invention, screening is carried out in the culture medium containing calcium carbonate. Because the microbial strain having more sets of lactate dehydrogenase genes may generate much more lactic acid which can react with calcium carbonate to form calcium lactate having solubility higher than calcium carbonate, the original white culture medium containing calcium carbonate around the microbial colonies which may generate lactic acid will become transparent and form a clear zone. Accordingly, the microbial strain with higher yield of lactic acid will be obtained by selection of the microbial strain with bigger clear zone. On the other hand, the screening method may include transferring a reporter gene at the same time and measurement by measuring expression of the reporter gene. In a preferred embodiment of the present invention, the reporter gene is a drug resistance gene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:16])([O-:15])[O-:14].[Ca+2:17]>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Ca+2:17].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:14])([O-:16])[O-:15].[Ca+2:17] |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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